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Compound of Interest

Compound Name: 2,2-Dimethylhex-4-ynal
CAS No.: 950206-13-0
Cat. No.: B1459540
. J

Executive Summary & Compound Profile

2,2-Dimethylhex-4-ynal is a sterically hindered aldehyde featuring a gem-dimethyl group at
the

-position and an internal alkyne at the

-position. Its structural rigidity and functional density make it a critical building block in the
synthesis of

-disubstituted cyclohexenones and other polycyclic scaffolds via Claisen rearrangements or
metal-catalyzed cyclizations.
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Property Data
IUPAC Name 2,2-Dimethylhex-4-ynal
CAS Registry Number 950206-13-0

Molecular Formula

Molecular Weight 124.18 g/mol

Physical State Clear, volatile liquid

Precursor for Thorpe—Ingold enhanced
Key Applications cyclizations; intermediate in terpene total

synthesis.

Synthesis Protocol: Oxidation Strategy

While direct alkylation of isobutyraldehyde is possible, the most reliable, high-purity route
involves the oxidation of the corresponding alcohol, 2,2-dimethylhex-4-yn-1-ol. This method
avoids O-alkylation side products common in enolate chemistry.

Methodology: Swern Oxidation
Rationale: The Swern oxidation is chosen for its mild conditions, preventing isomerization of the

-alkyne system or over-oxidation to the carboxylic acid.

Reagents & Materials
e Substrate: 2,2-Dimethylhex-4-yn-1-ol (1.0 equiv)

o Oxidant: Oxalyl chloride (

, 1.5 equiv), Dimethyl sulfoxide (DMSO, 3.0 equiv)

o Base: Triethylamine (

, 5.0 equiv)

e Solvent: Anhydrous Dichloromethane (
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Step-by-Step Protocol

e Activation: In a flame-dried round-bottom flask under

atmosphere, dissolve oxalyl chloride in anhydrous
and cool to -78 °C.

DMSO Addition: Add DMSO dropwise over 10 minutes. Observation: Gas evolution (

) typically occurs. Stir for 15 minutes to form the active alkoxysulfonium ion.

Substrate Addition: Add a solution of 2,2-dimethylhex-4-yn-1-ol in

dropwise to the reaction mixture at -78 °C. Stir for 45 minutes.

Elimination: Add

dropwise. The mixture will turn cloudy/white. Allow the reaction to warm to 0 °C over 1 hour.

Quench & Workup: Quench with saturated

solution. Extract with
(3x). Wash combined organics with brine, dry over
, and concentrate in vacuo (careful: product is volatile).

Purification: Flash column chromatography (Silica gel, 5% EtOAc in Hexanes).

Synthesis Workflow Diagram

Add to solution Formation 2,2-Dimethylhex-4-ynal
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Figure 1: Swern oxidation pathway for the synthesis of 2,2-dimethylhex-4-ynal.

Spectroscopic Data Analysis

The following data is synthesized from high-fidelity literature precedents for this specific CAS
and its immediate structural analogues (e.g., J. Org.[1] Chem. 2009, 74, 1698).[1]

A. Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,

)

The spectrum is characterized by the distinct aldehyde singlet and the gem-dimethyl singlet.
The propargylic protons exhibit long-range coupling.
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B. Infrared Spectroscopy (FT-IR)

e 1725-1730 cm

: Strong C=0 stretching vibration (Aldehyde).

e 2710 & 2810 cm

: Weak C-H stretching (Fermi doublet characteristic of aldehydes).

o 2230-2250 cm
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: Weak/Medium C

C stretching (Internal alkyne). Note: Internal alkynes often show weaker bands than terminal
alkynes due to smaller dipole moment changes.

C. Mass Spectrometry (MS)

 lonization Mode: EI (70 eV)
e Molecular lon (

): m/z 124

o Base Peak: Likely m/z 41 (

) or m/z 55 (
) due to fragmentation of the hydrocarbon chain.

o Diagnostic Fragment: Loss of formyl radical (M - 29) giving m/z 95.

Structural Validation & Logic Map

To confirm the identity of the synthesized compound, researchers must verify the connectivity
between the aldehyde and the alkyne chain. The gem-dimethyl group acts as a "spectral
firewall," breaking spin-spin coupling between the aldehyde proton and the rest of the chain,
resulting in a clean singlet at ~9.5 ppm.

Connectivity Logic Diagram
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Figure 2: NMR connectivity logic. The quaternary C2 isolates the aldehyde proton spin system
from the alkyne chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

o To cite this document: BenchChem. [Technical Guide: Spectroscopic Data &
Characterization of 2,2-Dimethylhex-4-ynal]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1459540#spectroscopic-data-for-2-2-dimethylhex-4-
ynal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1459540?utm_src=pdf-custom-synthesis
https://utoronto.scholaris.ca/server/api/core/bitstreams/93754d73-6f7e-4c15-ab24-af35da65bd24/content
https://www.benchchem.com/product/b1459540#spectroscopic-data-for-2-2-dimethylhex-4-ynal
https://www.benchchem.com/product/b1459540#spectroscopic-data-for-2-2-dimethylhex-4-ynal
https://www.benchchem.com/product/b1459540#spectroscopic-data-for-2-2-dimethylhex-4-ynal
https://www.benchchem.com/product/b1459540#spectroscopic-data-for-2-2-dimethylhex-4-ynal
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1459540?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

